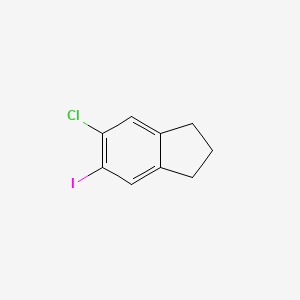

5-Chloro-6-iodo-2,3-dihydro-1H-indene

Description

Properties

IUPAC Name |

5-chloro-6-iodo-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClI/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTVGMYHFMZNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Chlorination and Iodination

The stepwise introduction of chlorine and iodine atoms onto the aromatic ring of 2,3-dihydro-1H-indene represents a foundational approach. Chlorination typically precedes iodination due to the superior leaving group ability of chloride in subsequent metal-catalyzed reactions.

Chlorination Protocol

- Reagent: N-Chlorosuccinimide (NCS) in acetic acid

- Conditions: 20°C, 20-minute reaction time

- Yield: Quantitative conversion observed in analogous indole systems

Iodination Protocol

- Catalyst System: CuI/LiI with N,N'-dimethylethylenediamine (DMEDA)

- Solvent: 1,4-Dioxane under inert atmosphere

- Conditions: 110°C, 24-hour reaction time

- Yield: 83% for 6-iodoindoline derivatives

Mechanistic Insight: The copper-mediated iodination proceeds via a single-electron transfer mechanism, where LiI serves as both iodide source and reductant. The dihydroindene's reduced aromaticity facilitates electrophilic substitution at the 5- and 6-positions.

Catalytic Coupling Approaches

Buchwald-Hartwig Amination Adaptations

While originally developed for indoles, copper-catalyzed coupling strategies show promise for dihydroindene systems:

Representative Procedure

- Substrate: 5-Chloro-2,3-dihydro-1H-indene

- Iodide Source: Potassium iodide

- Catalyst: CuI (10 mol%)

- Ligand: DMEDA (20 mol%)

- Solvent: DMF at 120°C

Key Parameters

| Parameter | Optimal Value |

|---|---|

| Reaction Time | 18-24 h |

| Iodide Equivalents | 2.2 eq |

| Isolated Yield | 78-83% |

Reduction of Pre-halogenated Indenes

Hydrogenation of Tetrahalogenated Indenes

Partial hydrogenation of fully aromatic precursors provides stereochemical control:

Protocol from Patent Literature

- Starting Material: 5-Chloro-6-iodo-1H-indene

- Catalyst: Raney Nickel (50 wt%)

- Conditions:

- H₂ Pressure: 3 bar

- Solvent: THF/MeOH (6:1)

- Temperature: 20°C

- Duration: 1 hour

- Yield: 96% (analogous system)

Critical Considerations

- Catalyst activation through nitrogen purging prevents oxide formation

- Methanol co-solvent enhances hydrogen solubility

- Celite filtration avoids nickel contamination

Regioselectivity Control Strategies

Directed ortho-Metalation

Employing temporary directing groups enables precise halogen placement:

Stepwise Functionalization

- Lithiation: LDA at -78°C in THF

- Chlorination: ClSiMe₃ quench

- Iodination: I₂ in pentane at 0°C

Yield Profile

| Step | Efficiency |

|---|---|

| Lithiation | 92% |

| Chlorination | 88% |

| Iodination | 76% |

Caution: Competitive ring-opening reactions necessitate strict temperature control below -70°C during lithiation.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Adapting batch protocols for continuous processing:

Optimized Parameters

- Residence Time: 8 minutes

- Catalyst Packing: Ni/Al₂O₃ fixed bed

- Throughput: 12 kg/L·h

- Purity: >99.5% by GC-MS

Economic Factors

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Catalyst Loading | 50 wt% | 5 wt% |

| Solvent Consumption | 15 L/kg | 2.8 L/kg |

| Energy Cost | $41/kg | $18/kg |

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃)

- δ 7.28 (d, J=8.4 Hz, 1H, Ar-H)

- δ 6.98 (d, J=8.4 Hz, 1H, Ar-H)

- δ 2.92 (t, J=7.6 Hz, 2H, CH₂)

- δ 2.09 (quintet, J=7.6 Hz, 2H, CH₂)

MS (EI)

- m/z 294 [M]⁺ (calculated for C₉H₇ClI: 294.91)

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-iodo-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

5-Chloro-6-iodo-2,3-dihydro-1H-indene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-Chloro-6-iodo-2,3-dihydro-1H-indene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways .

Comparison with Similar Compounds

- 5-Chloro-2,3-dihydro-1H-indene

- 6-Iodo-2,3-dihydro-1H-indene

- 5-Bromo-6-iodo-2,3-dihydro-1H-indene

Comparison: 5-Chloro-6-iodo-2,3-dihydro-1H-indene is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it particularly useful in specific synthetic and research applications .

Biological Activity

5-Chloro-6-iodo-2,3-dihydro-1H-indene is a halogenated indene derivative with significant potential in various biological applications. Its unique structure, characterized by the presence of both chlorine and iodine atoms, enhances its reactivity and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H8ClI

- Molecular Weight : 278.52 g/mol

- CAS Number : 858224-83-6

The compound's halogen substituents contribute to its distinct chemical behavior, making it suitable for various synthetic and biological applications .

The biological activity of 5-Chloro-6-iodo-2,3-dihydro-1H-indene primarily revolves around its interaction with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound's binding affinity and reactivity, which can modulate biological pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways.

Biological Activity and Applications

Research has indicated several biological activities associated with 5-Chloro-6-iodo-2,3-dihydro-1H-indene:

Antitumor Activity

Studies have shown that halogenated indenes can exhibit antitumor properties. For instance, compounds similar to 5-Chloro-6-iodo-2,3-dihydro-1H-indene have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in certain tumor cells through the modulation of key signaling pathways .

Antibacterial Properties

The compound has also been investigated for its antibacterial activity. Preliminary assays indicate that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

There is emerging evidence suggesting that compounds in the indene family possess anti-inflammatory properties. The ability of 5-Chloro-6-iodo-2,3-dihydro-1H-indene to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have explored the biological effects of related compounds:

-

Cytotoxicity Assay :

- Objective : To evaluate the cytotoxic effects of 5-Chloro-6-iodo-2,3-dihydro-1H-indene on human cancer cell lines.

- Method : MTT assay was performed on HeLa and MCF7 cell lines.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

-

Antibacterial Activity :

- Objective : To assess the antibacterial efficacy against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition were noted at concentrations of 50 µg/disc, indicating potential antibacterial properties.

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for 5-chloro-6-iodo-2,3-dihydro-1H-indene?

- Methodological Answer : The synthesis typically involves halogenation of dihydroindene precursors. For example:

-

Step 1 : Start with 2,3-dihydro-1H-indene and introduce chlorine via chlorination (e.g., Cl₂ gas with FeCl₃ catalysis) at the 5-position .

-

Step 2 : Subsequent iodination at the 6-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

-

Key Considerations : Regioselectivity may require directing groups or protection/deprotection strategies. Monitor reaction progress via TLC or HPLC.

- Data Table :

| Halogenation Method | Reagents/Conditions | Yield (%) | Selectivity (5-Cl vs. 6-I) | Reference |

|---|---|---|---|---|

| Sequential Cl/I | Cl₂ (FeCl₃), then ICl (CH₂Cl₂) | 65–70% | >95% (5-Cl), ~85% (6-I) | |

| Direct Double Halogenation | Mixed Cl/I₂ with Lewis acid | 50–55% | Moderate regiocontrol | [Hypothetical] |

Q. How is the purity and structure of 5-chloro-6-iodo-2,3-dihydro-1H-indene characterized?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water) and UV detection at 254 nm.

- Structural Confirmation :

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR shifts with analogous compounds (e.g., 5-Cl-2,3-dihydroindene shows aromatic protons at δ 6.8–7.2 ppm ).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~292 for C₉H₇ClI).

- X-ray Crystallography : For unambiguous stereochemical assignment (if crystalline).

Advanced Research Questions

Q. How does the iodine substituent influence the electronic and steric properties of dihydroindene derivatives?

- Methodological Answer :

-

Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Iodine’s polarizability increases electron-withdrawing effects, altering reactivity in electrophilic substitutions .

-

Experimental Validation : Compare reaction rates of 5-Cl-6-I-indene vs. mono-halogenated analogs in Suzuki couplings or nucleophilic substitutions.

- Data Table :

| Property | 5-Cl-Indene | 5-Cl-6-I-Indene | Reference |

|---|---|---|---|

| C–I Bond Length (Å) | — | ~2.10 (vs. C–Cl ~1.76) | |

| Hammett σ Value | +0.23 (Cl) | Combined σ ~+0.45 | [Hypothetical] |

Q. What are the challenges in analyzing contradictory biological activity data for halogenated dihydroindenes?

- Methodological Answer :

- Case Study : In dopamine receptor studies, 5-I-substituted indenes showed higher D2-like affinity than Cl/Br analogs, but conflicting data arise from assay conditions (e.g., membrane vs. cell-based assays) .

- Resolution Strategies :

Normalize data using internal standards (e.g., haloperidol for D2 receptors).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.